tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
Description
tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a nitrogen-rich tricyclic compound featuring a complex bicyclo[7.4.0] framework with multiple azacyclic moieties. Its structural uniqueness arises from the fusion of three rings and the presence of a tert-butyl carbamate protecting group, which enhances stability during synthetic processes. This compound is primarily utilized as an advanced intermediate in pharmaceutical synthesis, particularly in the development of alkaloid-derived therapeutics such as agelastatin A derivatives . Its amino group at position 5 contributes to its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing polycyclic bioactive molecules.
Properties
Molecular Formula |
C14H23N5O2 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 5-amino-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)18-5-4-11-9(8-18)6-16-12-10(15)7-17-19(11)12/h7,9,11,16H,4-6,8,15H2,1-3H3 |
InChI Key |
RXKXUIFARWHGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=C(C=NN23)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the tricyclic structure. Common reagents used in these synthetic routes include amines, carboxylic acids, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Reactivity: The amino-substituted compound exhibits higher nucleophilicity compared to methylated analogues, enabling its use in coupling reactions for drug intermediates .
- Stability : Methyl-substituted derivatives (e.g., CAS 1694528-94-3) are prone to degradation under ambient conditions, necessitating storage in dry, airtight containers .
- Synthetic Utility: The tert-butyl carbamate group in all variants serves as a protective moiety, but the amino variant’s reactivity broadens its applicability in complex alkaloid syntheses .
Biological Activity
tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.40 g/mol. The presence of the tert-butyl group and the carboxylate functional group enhances its chemical reactivity and potential applications in various fields.
| Property | Details |
|---|---|
| Molecular Formula | C14H23N5O2 |
| Molecular Weight | 306.40 g/mol |
| Functional Groups | Amino, Carboxylate |
| Structural Characteristics | Tricyclic with multiple nitrogens |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The tricyclic structure allows for effective binding to these molecular targets, potentially modulating their activity through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter receptor signaling pathways, influencing cellular responses.
Biological Activity Studies
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound demonstrates antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro.
Case Studies
-
Antimicrobial Efficacy :
- In a study evaluating various derivatives of tetraazatricyclo compounds, tert-butyl 5-amino derivatives showed significant inhibition of bacterial growth compared to controls .
-
Cytotoxicity Against Cancer Cell Lines :
- Research conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values indicating potential as an anticancer agent .
-
Inflammation Reduction :
- A cellular model study indicated that treatment with the compound led to a decrease in pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .
Comparative Analysis with Similar Compounds
The structure of this compound shares similarities with other compounds which also exhibit biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 5-bromo-2,3,7,11-tetraazatricyclo | C14H23BrN4O2 | Incorporates a bromine atom which may alter reactivity |
| Tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo | C10H16N4 | Lacks the carboxylate group but retains similar framework |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
